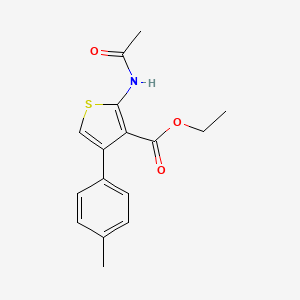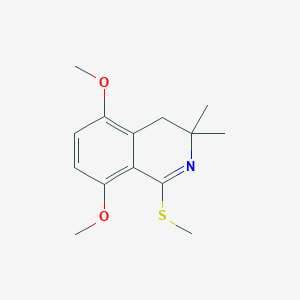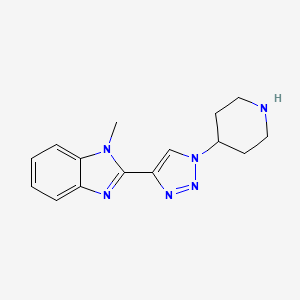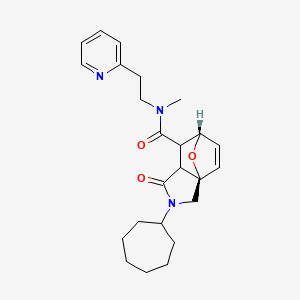![molecular formula C14H10BrN3O3 B5575043 N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5575043.png)
N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide” is a chemical compound with the molecular formula C17H13BrN2O5 . It has an average mass of 405.199 Da and a monoisotopic mass of 404.000763 Da . This compound is also known by its IUPAC name, N’-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 5-bromo-benzo dioxole can be reacted with PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130 °C . This is followed by a reaction with ethyl bromoacetate and NaH in DMF at 50 °C for 2 hours . The resulting product can then be reacted with fused heteroaryl halides, PdCl2, xantphos, and Cs2CO3 in toluene under reflux for 24 hours . Further steps involve reactions with various reagents and conditions .Molecular Structure Analysis
The molecular structure of “N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide” is complex, with a bromine atom attached to a benzodioxol ring, which is further connected to a pyridine ring via a methylene bridge and a carbohydrazide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide” include an average mass of 405.199 Da and a monoisotopic mass of 404.000763 Da . Its log Kow is estimated to be 2.03, and it has a log BCF of 0.863, indicating its bioaccumulation potential .科学的研究の応用
Organic Synthesis and Halogenation Techniques
Research in organic synthesis and halogenation techniques has shown the effectiveness of compounds with bromo-benzodioxolyl and pyridinecarbohydrazide functionalities in producing halogenated derivatives. For instance, bromination techniques using N-halosuccinimide and acidic catalysts have been explored for polyalkylbenzenes, indicating potential utility in synthesizing complex halogenated compounds (Bovonsombat & Mcnelis, 1993).
Antimicrobial Properties
Compounds with the benzodioxolyl and pyridinecarbohydrazide moieties have been studied for their antibacterial properties. A study synthesized hydrazides with 1,3-benzodioxol-5-yl and demonstrated significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Kostenko et al., 2015).
Molecular Docking and Antioxidant Activity
Investigations into the molecular docking and in vitro screening of novel compounds have uncovered the utility of pyridine and fused pyridine derivatives in binding to target proteins. This has implications for drug discovery and the development of compounds with antimicrobial and antioxidant activity (Flefel et al., 2018).
Transition Metal Complexes
The synthesis and characterization of transition metal complexes involving bromo-benzodioxolyl and pyridinecarbohydrazide ligands have demonstrated their potential in forming compounds with antimicrobial activity greater than their parent ligands. This suggests roles in medicinal chemistry and materials science (Anonymous, 2020).
Catalytic Activity
Research into Cu(II) complexes with N-rich aroylhydrazone ligands, including pyridinecarbohydrazide structures, has highlighted their catalytic activity in oxidation reactions. This suggests applications in catalysis and organic synthesis (Sutradhar et al., 2019).
特性
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3/c15-10-6-13-12(20-8-21-13)5-9(10)7-17-18-14(19)11-3-1-2-4-16-11/h1-7H,8H2,(H,18,19)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOZMIQNMSWSMT-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662038 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5574966.png)

![1-(5-chloro-2-pyridinyl)-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5574978.png)
![(3aS,6aS)-1-methyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]octahydropyrrolo[3,4-b]pyrrole](/img/structure/B5574981.png)

![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5574989.png)
![N-[3-(4-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5575018.png)
![ethyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B5575027.png)
![N-[(1R,2R)-2-(dimethylamino)-2,3-dihydro-1H-inden-1-yl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5575035.png)
![[(7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5575052.png)
![3-bromo-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5575055.png)
![N-benzyl-N-methyl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)sulfamide](/img/structure/B5575063.png)

